3-Amino-5-methoxybenzoic acid
Overview
Description
3-Amino-5-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the provided papers do not directly discuss 3-amino-5-methoxybenzoic acid, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the papers discuss compounds such as 4-amino-5-chloro-2-methoxybenzoic acid , 3-amino-5-hydroxybenzoic acid , and 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid , which share some structural similarities with 3-amino-5-methoxybenzoic acid, such as the presence of an amino group and a methoxy group attached to a benzoic acid core.
Synthesis Analysis
The synthesis of related compounds often involves selective functionalization of the benzoic acid core and the introduction of various substituents. For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives involves the substitution of the piperidine ring and the introduction of various groups such as methyl, hydroxyl, and amide . Similarly, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid is achieved through selective chlorination and subsequent modifications . These methods suggest that the synthesis of 3-amino-5-methoxybenzoic acid would likely involve specific functional group transformations and protective group strategies to install the amino and methoxy groups at the desired positions on the benzoic acid ring.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by X-ray crystallography and molecular modeling. For instance, structural analyses of certain 4-amino-5-chloro-2-methoxybenzoic acid derivatives were performed using these techniques, revealing a cis folded conformation of the ethyl chain and specific orientations of the nitrogen atom's lone pair . Although the exact molecular structure of 3-amino-5-methoxybenzoic acid is not provided, similar analytical techniques would likely reveal the conformational preferences and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the aromatic ring. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity towards nucleophilic or electrophilic attack . The amino group is typically a directing group in electrophilic aromatic substitution reactions, which could facilitate further functionalization of the benzoic acid ring in 3-amino-5-methoxybenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by the nature of the substituents on the aromatic ring. For instance, the introduction of a methoxy group can increase the electron density on the ring, potentially affecting the acid dissociation constant (pKa) of the carboxylic acid group . The presence of an amino group can also influence the compound's hydrogen bonding capability, impacting its solubility and boiling point . While the specific properties of 3-amino-5-methoxybenzoic acid are not detailed in the provided papers, analogous compounds can provide a basis for predicting its behavior.
Scientific Research Applications
1. Biochemical Studies and Molecular Synthesis
3-Amino-5-methoxybenzoic acid and its derivatives have been studied for their biochemical properties and molecular synthesis applications. For example, a study detailed the synthesis of an intermediate of amisulpride, a psychiatric medication, using 4-amino-2-hydroxybenzoic acid as a material, which was converted to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008). Additionally, unnatural amino acids mimicking peptide strands have been synthesized using derivatives of 3-amino-5-methoxybenzoic acid, indicating its potential in peptide and protein engineering (J. Nowick et al., 2000).
2. Analytical and Physical Chemistry
In analytical chemistry, studies on the thermodynamic properties of various aminomethoxybenzoic acids, including 3-amino-5-methoxybenzoic acid, have been conducted. These studies focus on understanding the vapor pressures and sublimation properties of these compounds, which are crucial in various chemical processes (M. Monte et al., 2010). Furthermore, spectroscopic studies have been conducted to analyze the structural and electronic properties of similar compounds, providing insights into their chemical behavior and potential applications in materials science (A. Poiyamozhi et al., 2012).
3. Biological and Pharmaceutical Research
Compounds related to 3-amino-5-methoxybenzoic acid have been explored for their biological activities. For instance, the antimicrobial and antioxidant activities of various benzamide derivatives, including those related to 3-amino-5-methoxybenzoic acid, have been investigated, highlighting their potential in pharmaceutical and medical applications (Xue-Qiong Yang et al., 2015).
4. Environmental and Industrial Applications
In environmental science, derivatives of 3-amino-5-methoxybenzoic acid have been utilized in the recovery of precious metals. For example, novel polyaniline copolymers have been synthesized for the efficient adsorption and separation of palladium from automotive catalysts, demonstrating the versatility of these compounds in environmental and industrial applications (Lijiang Zhong et al., 2017).
Safety And Hazards
3-Amino-5-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3-amino-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMTZANGFGKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551675 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methoxybenzoic acid | |
CAS RN |
74165-74-5 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74165-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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